molecular formula C6H13NO B8330441 1-Methoxypiperidine

1-Methoxypiperidine

カタログ番号: B8330441
分子量: 115.17 g/mol
InChIキー: REXGGJAEJCDHDD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Methoxypiperidine is a valuable nitrogen- and oxygen-containing heterocyclic compound frequently employed as a key synthetic intermediate and building block in advanced organic and medicinal chemistry research. Its structure features a piperidine ring where a methoxy group is attached to the nitrogen atom, making it a versatile precursor for the development of more complex molecules. While specific biological data for this compound is limited, piperidine derivatives are widely studied for their potential pharmacological activities. Research on related compounds shows that methoxy-substituted piperidines are common structural motifs in the synthesis of bioactive molecules. For instance, similar compounds have been investigated as intermediates for DprE1 inhibitors with potent antimycobacterial activities . Furthermore, methoxypiperidine derivatives have been isolated from natural products and studied for various biological effects, including antiplatelet aggregation properties . As a reagent, this compound can be used to introduce the piperidine moiety into target structures, facilitating the exploration of structure-activity relationships (SAR) in drug discovery programs. It is commonly utilized in the synthesis of amides, amines, and other functionalized heterocycles. Researchers value this compound for its utility in scaffold hopping and molecular diversification strategies. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

特性

分子式

C6H13NO

分子量

115.17 g/mol

IUPAC名

1-methoxypiperidine

InChI

InChI=1S/C6H13NO/c1-8-7-5-3-2-4-6-7/h2-6H2,1H3

InChIキー

REXGGJAEJCDHDD-UHFFFAOYSA-N

正規SMILES

CON1CCCCC1

製品の起源

United States

科学的研究の応用

Chemical Properties and Structure

1-Methoxypiperidine has the molecular formula C7H15NOC_7H_{15}NO and features a six-membered piperidine ring with a methoxy group. This structure contributes to its unique chemical reactivity and biological properties, making it an attractive candidate for various applications.

Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential in treating several diseases:

  • Anticancer Activity : Research indicates that certain derivatives of this compound exhibit significant cytotoxic effects against cancer cell lines. For instance, studies have demonstrated that modifications to the piperidine ring can enhance the antiproliferative activity against specific cancer types, with effective concentrations (EC50) reported as low as 30 µM in certain cell lines like FLO-1 .
CompoundEC50 (µM)Cell Line
This compound30FLO-1
Compound 2C40.83OE33
Compound 2D70.70FLO-1
  • Neuropathic Pain Therapy : The compound has been explored for its potential as a dual agonist of μ-opioid and σ1 receptors, which are involved in pain modulation . This dual action may enhance its efficacy in treating neuropathic pain.

Agricultural Applications

This compound derivatives have been developed as agrochemicals, particularly for pest control:

  • Insecticidal Properties : A novel spiro N-methoxy piperidine compound has been identified as an effective proinsecticide. It acts on key metabolic pathways in pests, demonstrating translaminar systemic activity which enhances its effectiveness against agricultural pests .

Biological Research

The compound is also utilized in biological studies due to its interaction with various molecular targets:

  • GABA-A Receptor Modulation : Research has shown that methoxypiperidine derivatives can interact differentially with GABA-A receptors, influencing neurotransmission and potentially aiding in the treatment of neurological disorders .

Case Study 1: Anticancer Research

A study focused on the synthesis of novel piperidine derivatives demonstrated enhanced anticancer activity when substituents were varied on the piperidine ring. The findings indicated that structural modifications significantly impacted biological outcomes, underscoring the importance of molecular design in drug discovery .

Case Study 2: Agricultural Efficacy

In agricultural trials, a spiro N-methoxy piperidine derivative was tested for its effectiveness against common pests. The results showed significant pest mortality rates and highlighted the compound's potential for development into a commercial insecticide .

類似化合物との比較

Structural Analogs and Pharmacological Activity

The table below compares 1-Methoxypiperidine with key structural analogs, emphasizing differences in molecular structure, pharmacological effects, and safety profiles:

Compound Molecular Formula Molecular Weight (g/mol) Key Pharmacological Effects Safety/Toxicity Concerns References
This compound C₆H₁₁NO₂ 129.16 Limited data; likely low psychoactivity No reported fatalities
2-Methoxydiphenidine (MXP) C₁₈H₂₁NO 267.36 Dissociative, NMDA receptor antagonism Linked to fatalities
3-MeO-PCP C₁₅H₂₂NO 233.35 Hallucinogenic, dissociative High abuse potential
1-(2-Methoxyphenyl)piperazine C₁₁H₁₆N₂O 192.26 Serotonin receptor modulation (e.g., 5-HT₁A) Limited toxicity data
1-(3-(o-Methoxyphenyl)propyl)piperidine HCl C₁₅H₂₂NOCl 267.80 Unknown; structural similarity to psychoactives No clinical data

Key Observations :

  • Psychoactivity : Unlike 2-Methoxydiphenidine (MXP) and 3-MeO-PCP, which exhibit dissociative effects via NMDA receptor blockade, this compound lacks documented psychoactive properties. This difference may arise from its simpler structure lacking aromatic or cyclohexyl substituents critical for receptor binding .
  • Safety : 2-Methoxydiphenidine has been associated with fatal overdoses, highlighting its high-risk profile compared to this compound .

Structural Influence on Reactivity :

  • The 1-methoxy group in this compound enhances nucleophilicity at the nitrogen atom, facilitating alkylation or acylation reactions. In contrast, analogs like MXP require bulky substituents (e.g., diphenethyl groups) for stability and receptor affinity .

準備方法

Reaction Conditions:

  • Substrate : N-Boc-4-hydroxypiperidine (5.0 g, 24.8 mmol)

  • Base : Sodium hydride (60% dispersion, 2.98 g, 74.5 mmol)

  • Alkylating Agent : Methyl iodide (4.64 mL, 74.5 mmol)

  • Solvent : DMF (30 mL)

  • Time : 30 minutes

  • Workup : Extraction with diethyl ether, washing with water, and solvent evaporation.

This method highlights the efficiency of NaH in deprotonating hydroxyl groups, enabling nucleophilic substitution. The Boc group stabilizes the intermediate, preventing side reactions at the nitrogen.

Selective Amine Protection and Alkylation

A patent by CN105130880A demonstrates a strategy for selective amine protection in piperidine derivatives, which can be adapted for this compound synthesis. By leveraging the differential reactivity of primary and secondary amines, benzophenone selectively protects the primary amine of 4-aminopiperidine, leaving the secondary amine free for alkylation.

Key Steps:

  • Protection : 4-Aminopiperidine reacts with benzophenone under reflux in toluene to form a Schiff base intermediate.

  • Alkylation : The free secondary amine undergoes deprotonation with NaH or n-BuLi, followed by reaction with 3-methoxy-bromopropane.

  • Deprotection : Acidic hydrolysis removes the benzophenone group, yielding the target compound.

While this method targets 1-(3-methoxypropyl)-4-piperidinamine, the principles apply broadly. For this compound, substituting the bromopropane with methyl iodide would install the methoxy group directly.

Sodium Hydride-Mediated Hydrodecyanation

Recent advances in sodium hydride chemistry, as detailed by J-Stage, reveal its utility in hydrodecyanation reactions. Although primarily used for nitrile reduction, NaH-LiI systems facilitate nucleophilic substitutions that could streamline methoxy group installation.

Mechanism:

  • Hydride Transfer : NaH donates a hydride to a nitrile group, forming an iminyl anion intermediate.

  • C–C Cleavage : The intermediate undergoes C–C bond cleavage, yielding a decyanated product.

  • Protonation : Hydrolysis or protonation finalizes the structure.

Applying this to piperidine synthesis, a cyano-substituted precursor could be converted to a methoxy derivative via hydride-mediated pathways, though this remains speculative without direct experimental evidence.

Comparative Analysis of Synthetic Routes

MethodSubstrateReagents/ConditionsYieldAdvantagesLimitations
Hydroxypiperidine AlkylationN-Boc-4-hydroxypiperidineNaH, MeI, DMF99%High yield, simple workupRequires Boc protection
Selective Protection4-AminopiperidineBenzophenone, NaH, MeI~80%ChemoselectivityMulti-step, costly reagents
HydrodecyanationCyano-piperidineNaH-LiI, DMFN/ANovel mechanismUntested for methoxy groups

Q & A

Basic Synthesis and Characterization

Q: What are the standard protocols for synthesizing 1-Methoxypiperidine, and how can purity be validated? A: Synthesis typically involves methoxylation of piperidine derivatives via nucleophilic substitution or catalytic methods. For purity validation, combine gas chromatography (GC) or high-performance liquid chromatography (HPLC) with nuclear magnetic resonance (NMR) spectroscopy. Ensure peak assignments align with expected chemical shifts (e.g., methoxy protons at δ 3.2–3.5 ppm in 1^1H NMR). Report retention times, integration ratios, and impurity thresholds (≤0.5% for high-purity research). Include detailed experimental conditions (solvent, temperature, catalyst) to enable reproducibility .

Advanced Mechanistic Studies

Q: How can researchers investigate the electronic effects of the methoxy group in this compound on its reactivity? A: Use computational chemistry (DFT calculations) to map electron density distributions and frontier molecular orbitals. Compare with experimental kinetic data (e.g., reaction rates in nucleophilic substitutions or acid-base titrations). Pair spectroscopic analyses (IR, UV-Vis) with Hammett substituent constants to quantify electronic contributions. For conflicting data, apply sensitivity analysis to identify variables (e.g., solvent polarity, steric effects) that may skew results .

Safety and Handling

Q: What precautions are necessary when handling this compound in laboratory settings? A: Avoid exposure to strong acids/bases (risk of exothermic decomposition) and oxidizing agents (potential for hazardous byproducts). Use fume hoods and PPE (nitrile gloves, lab coats). Store at –20°C in inert atmospheres (argon or nitrogen) to prevent degradation. Toxicity data may be limited; assume acute toxicity based on structural analogs (e.g., piperidine derivatives) until specific studies are published .

Analytical Method Development

Q: How can researchers optimize LC-MS/MS methods for quantifying trace this compound in biological matrices? A: Use a reversed-phase C18 column with mobile phases buffered at pH 3.0 (formic acid/acetonitrile) to enhance ionization. Perform matrix-matched calibration to account for ion suppression. Validate limits of detection (LOD) and quantification (LOQ) via signal-to-noise ratios (S/N ≥ 3 and 10, respectively). Include internal standards (e.g., deuterated analogs) to correct for recovery variations .

Contradictory Data Resolution

Q: How should researchers address discrepancies in reported solubility or stability profiles of this compound? A: Conduct controlled replicate studies under standardized conditions (temperature, pH, solvent). Use mixed-methods approaches: combine quantitative solubility assays (e.g., shake-flask method) with qualitative stability tests (TGA/DSC for thermal degradation). Cross-reference with literature using systematic reviews (PRISMA guidelines) to identify methodological inconsistencies (e.g., impurity interference, measurement techniques) .

Advanced Computational Modeling

Q: What strategies are effective for modeling this compound’s interactions with biological targets (e.g., enzymes or receptors)? A: Employ molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins. Validate force fields (AMBER, CHARMM) using binding free energy calculations (MM-PBSA/GBSA). Cross-validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities. Address discrepancies by refining solvation models or entropy corrections .

Methodological Reproducibility

Q: How can researchers ensure reproducibility in synthetic or analytical protocols for this compound? A: Document all experimental variables (e.g., reagent lot numbers, humidity levels) in supplemental materials. Use open-source platforms (Zenodo, protocols.io ) to share raw data and instrument parameters. For synthetic steps, include failure analyses (e.g., side reactions under varying temperatures) to guide troubleshooting. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .

Structural Confirmation Challenges

Q: What advanced techniques resolve ambiguities in the stereochemical or conformational analysis of this compound? A: Combine X-ray crystallography (for solid-state confirmation) with dynamic NMR (to study ring inversion barriers in solution). Use 2D NMR (COSY, NOESY) to assign axial/equatorial methoxy orientations. For unresolved cases, apply vibrational circular dichroism (VCD) to correlate experimental and computed spectra .

Ethical and Reporting Standards

Q: What ethical considerations apply when publishing studies on this compound, particularly in pharmacological contexts? A: Disclose all funding sources and potential conflicts of interest. Adhere to dual-use research policies if the compound has abuse potential (e.g., analogs of regulated opioids). Follow ARRIVE guidelines for preclinical studies and include negative results to avoid publication bias. Use controlled vocabularies (IUPAC, MeSH) to enhance searchability .

Future Research Directions

Q: What unresolved questions about this compound warrant further investigation? A: Priorities include:

  • Mechanistic studies : Elucidate its role in catalytic cycles (e.g., as a ligand in transition-metal complexes).
  • Toxicokinetics : Conduct in vivo ADME (absorption, distribution, metabolism, excretion) profiling.
  • Functional group engineering : Explore substituent effects on bioactivity or material properties.
    Propose hypotheses using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align with funding priorities .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。